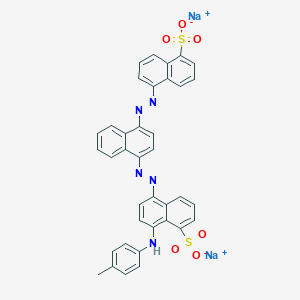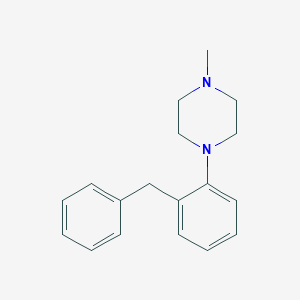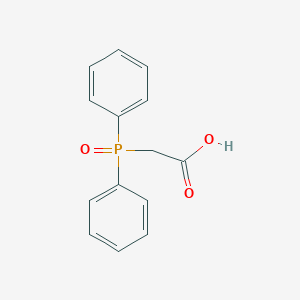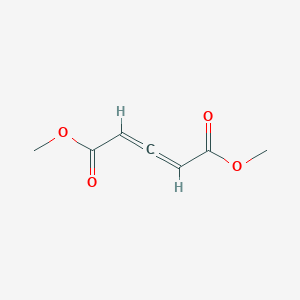
Dimethyl 2,3-pentadienedioate
Übersicht
Beschreibung
Dimethyl 2,3-pentadienedioate, also known as dimethyl maleate, is a chemical compound commonly used in organic synthesis. It is an ester of maleic acid and is commonly used as a dienophile in Diels-Alder reactions. This compound has gained significant attention in recent years due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of Dimethyl 2,3-pentadienedioate 2,3-pentadienedioate is primarily through its ability to act as a dienophile in Diels-Alder reactions. In this reaction, the dienophile reacts with a diene to form a cyclic compound. This reaction is widely used in organic synthesis to produce various compounds.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of Dimethyl 2,3-pentadienedioate 2,3-pentadienedioate. However, it has been reported to have antioxidant properties and has been shown to protect against oxidative stress in vitro. It has also been reported to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Dimethyl 2,3-pentadienedioate 2,3-pentadienedioate in lab experiments include its low cost, ease of synthesis, and versatility in organic synthesis. However, it is important to note that this compound is highly reactive and can be hazardous if not handled properly. It is also important to ensure that the reaction conditions are optimized to achieve the desired product.
Zukünftige Richtungen
There are several future directions for the use of Dimethyl 2,3-pentadienedioate 2,3-pentadienedioate in scientific research. One potential application is in the synthesis of new organic compounds with potential pharmaceutical applications. It can also be used in the development of new materials with unique properties. Additionally, further research is needed to explore the potential biochemical and physiological effects of this compound.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2,3-pentadienedioate has been used in various scientific research studies. It has been used as a dienophile in Diels-Alder reactions to synthesize various organic compounds. It has also been used as a starting material for the synthesis of other compounds such as Dimethyl 2,3-pentadienedioate fumarate, which is used in the treatment of multiple sclerosis.
Eigenschaften
CAS-Nummer |
1712-36-3 |
|---|---|
Produktname |
Dimethyl 2,3-pentadienedioate |
Molekularformel |
C7H8O4 |
Molekulargewicht |
156.14 g/mol |
InChI |
InChI=1S/C7H8O4/c1-10-6(8)4-3-5-7(9)11-2/h4-5H,1-2H3 |
InChI-Schlüssel |
FJLLBKDQCMPUSU-UHFFFAOYSA-N |
SMILES |
COC(=O)C=C=CC(=O)OC |
Kanonische SMILES |
COC(=O)C=C=CC(=O)OC |
Synonyme |
Dimethyl-2,3-pentadienedioate |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

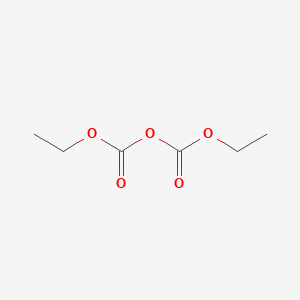
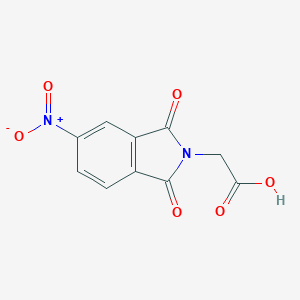
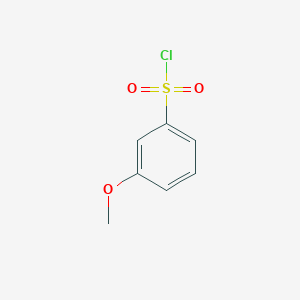
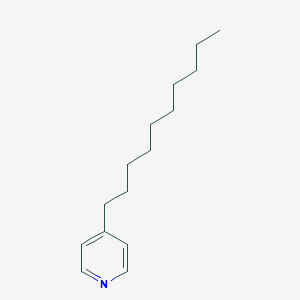
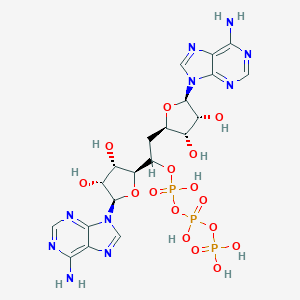
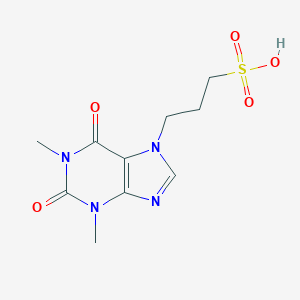
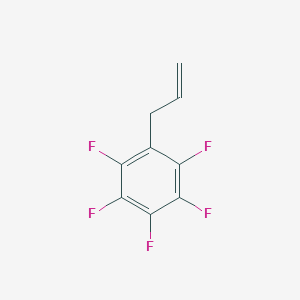
![7-Methyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B155227.png)
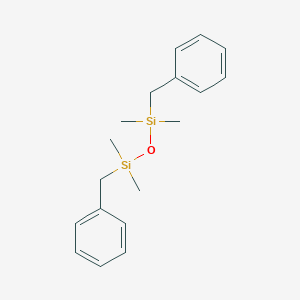
![Sodium 6-methyl-2'-[4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]phenyl][2,6'-bibenzothiazole]-7-sulphonate](/img/structure/B155233.png)
